molecular formula C24H22F3N5O2 B2962187 tert-butyl (8S)-6-amino-5,7,7-tricyano-8-[4-(trifluoromethyl)phenyl]-1,2,3,7,8,8a-hexahydroisoquinoline-2-carboxylate CAS No. 1212459-44-3

tert-butyl (8S)-6-amino-5,7,7-tricyano-8-[4-(trifluoromethyl)phenyl]-1,2,3,7,8,8a-hexahydroisoquinoline-2-carboxylate

Cat. No.: B2962187
CAS No.: 1212459-44-3
M. Wt: 469.468
InChI Key: KKJDAOCBMTWJPY-MUMRKEEXSA-N
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Description

This compound is a highly functionalized tetrahydroisoquinoline derivative featuring a tert-butyl carboxylate ester, three cyano groups, and a 4-(trifluoromethyl)phenyl substituent.

Properties

IUPAC Name

tert-butyl (8S)-6-amino-5,7,7-tricyano-8-[4-(trifluoromethyl)phenyl]-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N5O2/c1-22(2,3)34-21(33)32-9-8-16-17(10-28)20(31)23(12-29,13-30)19(18(16)11-32)14-4-6-15(7-5-14)24(25,26)27/h4-8,18-19H,9,11,31H2,1-3H3/t18?,19-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJDAOCBMTWJPY-MUMRKEEXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC=C2C(C1)[C@H](C(C(=C2C#N)N)(C#N)C#N)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound tert-butyl (8S)-6-amino-5,7,7-tricyano-8-[4-(trifluoromethyl)phenyl]-1,2,3,7,8,8a-hexahydroisoquinoline-2-carboxylate (CAS No: 294634-96-1) is a complex organic molecule with potential biological activities. Its structure includes multiple functional groups that may influence its interaction with biological systems. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C24H22F3N5O2
  • Molar Mass : 469.46 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties. Key areas of interest include:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing the trifluoromethyl group have shown varying degrees of activity against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and Candida albicans .
  • Cytotoxicity : The cytotoxic effects of related isoquinoline derivatives have been evaluated in cancer cell lines. These studies suggest that the hexahydroisoquinoline moiety may contribute to selective cytotoxicity against certain tumor types .
  • Enzyme Inhibition : Some isoquinoline derivatives have been reported to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may be a mechanism behind their therapeutic effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the tert-butyl and trifluoromethyl groups has been linked to enhanced lipophilicity and membrane permeability, which are important for drug efficacy .

Functional GroupImpact on Activity
Tert-butylIncreases lipophilicity
TrifluoromethylEnhances metabolic stability
Cyano groupsPotentially increases interaction with targets

Case Studies

  • Antimicrobial Efficacy : A study on related compounds found that specific structural modifications led to a significant increase in activity against C. albicans, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 μg/mL for certain derivatives . This suggests that the tricyano functionality may enhance antifungal activity.
  • Cancer Cell Lines : Research has shown that isoquinoline derivatives can induce apoptosis in cancer cells through mitochondrial pathways. The compound may similarly activate apoptotic pathways due to its structural similarities with known cytotoxic agents .
  • Enzyme Interaction Studies : In vitro assays demonstrated that certain isoquinolines could inhibit enzymes like topoisomerases, which are critical for DNA replication in cancer cells. This inhibition leads to cell cycle arrest and ultimately cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogous derivatives:

Compound Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
tert-butyl (8S)-6-amino-5,7,7-tricyano-8-[4-(trifluoromethyl)phenyl]-1,2,3,7,8,8a-hexahydroisoquinoline-2-carboxylate 4-(Trifluoromethyl)phenyl, tricyano Not explicitly given ~500 (estimated) High lipophilicity (CF₃), strong electron-withdrawing effects (CN), chiral center Target
tert-butyl 6-amino-8-(5-bromo-2-fluorophenyl)-5,7,7-tricyano-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate 5-Bromo-2-fluorophenyl, tricyano C₂₃H₂₁BrFN₅O₂ 498.35 Halogen substituents (Br, F) for electronic modulation; similar core structure
tert-butyl (R)-(3-cyano-6-(2-fluoro-5-(5-methoxypyrazine-2-carboxamido)phenyl)-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-8-yl)carbamate (43) Methoxypyrazine carboxamide, fluoro, methyl Not provided 521.2 Imidazo-pyrazine core; carbamate protection; polar carboxamide group
tert-butyl 8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate Benzo[d]thiazole carbamoyl C₂₂H₂₃N₃O₃S 409.50 Thiazole ring for π-π interactions; carbamoyl group for H-bonding
tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate Hydroxy C₁₄H₁₉NO₃ 249.31 Hydroxyl group increases polarity; simpler structure with no cyano/CF₃ groups

Key Comparison Points

Substituent Effects: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to bromo/fluoro substituents in .

Synthetic Complexity: The target compound’s tricyano and trifluoromethyl groups likely require specialized synthetic steps, such as cyanation or Suzuki coupling (analogous to methods in ). Compound 43 uses a carboxamide coupling step, which may involve milder conditions compared to cyano group installation.

Stability and Reactivity: The tert-butyl ester in all compounds is acid-labile, as seen in TFA-mediated deprotection in . Cyano groups in the target compound may increase susceptibility to nucleophilic attack under basic conditions compared to hydroxyl or carbamate derivatives .

Biological Implications :

  • The trifluoromethylphenyl group in the target compound likely improves blood-brain barrier penetration relative to the polar hydroxy group in .
  • Halogenated analogs (e.g., ) may exhibit distinct binding profiles due to differences in van der Waals interactions and steric effects.

Crystallographic Analysis :

  • SHELX programs () are widely used for small-molecule crystallography, suggesting that structural data for similar compounds (e.g., ) could guide conformational analysis of the target compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for constructing the tert-butyl ester moiety in this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The tert-butyl group can be introduced via acid-catalyzed tert-butylation. A validated approach involves using bis(trifluoromethanesulfonyl)imide (Tf2NH) in CH2Cl2 at 0°C, as demonstrated for similar esters . Key factors include:

  • Catalyst loading : 2–5 mol% Tf2NH to minimize side reactions.
  • Temperature control : Maintaining 0°C prevents decomposition of sensitive functional groups (e.g., cyano groups).
  • Workup : Neutralization with saturated NaHCO3 and extraction with CH2Cl2 ensures isolation of the ester .
    • Validation : Monitor reaction progress via TLC (hexane/EtOAc 10:1) and confirm purity by flash chromatography.

Q. How can researchers ensure stereochemical fidelity of the (8S) configuration during synthesis?

  • Methodological Answer :

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (8S)-configured precursors) or chiral catalysts to preserve stereochemistry.
  • Analytical confirmation : Employ chiral HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol mobile phase to verify enantiomeric excess ≥98%.
  • Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignment, though dynamic NMR may resolve ambiguities in solution .

Q. What spectroscopic techniques are critical for characterizing the tricyano and trifluoromethyl groups?

  • Methodological Answer :

  • <sup>19</sup>F NMR : Directly identifies the trifluoromethyl group (δ ≈ -60 to -65 ppm).
  • IR spectroscopy : Cyano stretches (ν ≈ 2200–2250 cm<sup>-1</sup>) confirm nitrile presence.
  • Mass spectrometry (HRMS) : Exact mass analysis distinguishes between isobaric fragments (e.g., C3N3 vs. C4H5O).
  • Cross-validation : Combine with <sup>13</sup>C NMR to resolve overlapping signals from congested regions .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for introducing the hexahydroisoquinoline core?

  • Methodological Answer :

  • Reaction path search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map energy barriers for cyclization steps.
  • Machine learning (ML) : Train ML models on existing reaction databases to predict optimal solvents/catalysts. ICReDD’s integrated approach combines computation, informatics, and experimentation to narrow experimental parameters .
  • Case study : Simulate intermediates to identify kinetic vs. thermodynamic control points, guiding temperature/pH adjustments.

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) for the hexahydroisoquinoline ring conformation?

  • Methodological Answer :

  • Dynamic effects : Perform variable-temperature NMR to detect ring-flipping or chair-boat transitions.
  • DFT-NMR comparison : Calculate theoretical chemical shifts for proposed conformers and match with experimental data.
  • Crystallographic refinement : Use high-resolution X-ray data (R-factor <5%) to validate solid-state conformation, acknowledging potential solution-state flexibility .

Q. How can factorial design improve yield in multi-step syntheses involving sensitive functional groups?

  • Methodological Answer :

  • Screening parameters : Use a 2<sup>k</sup> factorial design to test variables (temperature, catalyst loading, solvent polarity).
  • Response surface methodology (RSM) : Optimize interactions between parameters (e.g., higher catalyst loading may offset lower temperatures).
  • Case example : For tert-butylation, prioritize solvent (CH2Cl2 vs. THF) and reaction time as critical factors .

Data Contradiction Analysis

Q. How to address discrepancies in purity assessments between HPLC and elemental analysis?

  • Methodological Answer :

  • HPLC calibration : Use a certified reference standard (if available) to validate column performance.
  • Elemental analysis : Repeat under high-purity conditions (e.g., vacuum-dried samples) to exclude moisture/oxygen interference.
  • Root cause : Trace solvents retained in the crystal lattice may skew elemental results; employ TGA-MS to detect residual volatiles .

Stability and Reactivity

Q. Under what conditions does the tert-butyl ester undergo hydrolysis, and how can this be mitigated during storage?

  • Methodological Answer :

  • Hydrolysis kinetics : Monitor via <sup>1</sup>H NMR in D2O/CD3OD mixtures. Esters hydrolyze rapidly above pH 8.
  • Stabilization : Store under anhydrous conditions (molecular sieves) at -20°C. Avoid prolonged exposure to protic solvents .

Advanced Characterization

Q. What hybrid methodologies validate the electronic effects of the trifluoromethyl group on the isoquinoline core?

  • Methodological Answer :

  • Electron density mapping : X-ray crystallography paired with NBO analysis reveals electron-withdrawing effects.
  • Cyclic voltammetry : Measure redox potentials to assess the CF3 group’s impact on aromatic π-system reactivity .

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